3-(3,5-dimethoxybenzyl)-6-phenylpyrimidin-4(3H)-one
説明
3-(3,5-Dimethoxybenzyl)-6-phenylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a six-membered heterocyclic core with a ketone group at position 4. Key structural features include:
- Position 3: A 3,5-dimethoxybenzyl substituent, which introduces electron-donating methoxy groups at the 3- and 5-positions of the benzyl aromatic ring.
The 3,5-dimethoxybenzyl group may enhance lipophilicity and metabolic stability compared to simpler alkyl or hydroxy-substituted analogs.
特性
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methyl]-6-phenylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-16-8-14(9-17(10-16)24-2)12-21-13-20-18(11-19(21)22)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPNPGRWUFENKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=NC(=CC2=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethoxybenzyl)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethoxybenzylamine with a suitable pyrimidinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and requires specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and rigorous quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
3-(3,5-Dimethoxybenzyl)-6-phenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
3-(3,5-Dimethoxybenzyl)-6-phenylpyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3,5-dimethoxybenzyl)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
3-(2,5-Dimethylbenzyl)-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one ()
- Position 3 : 2,5-Dimethylbenzyl (vs. 3,5-dimethoxybenzyl in the target).
- Position 6 : Methyl and phenyl (vs. phenyl only in the target).
- Key Differences :
- The 2,5-dimethylbenzyl group lacks methoxy substituents, reducing electron-donating effects and increasing hydrophobicity.
- A 2-hydroxyethyl group at position 5 introduces polarity, enhancing aqueous solubility compared to the target’s methoxy-dominated structure.
- Molecular Weight : ~356.44 (estimated), higher than the target’s theoretical 322.36 g/mol due to additional methyl and hydroxyethyl groups.
2-((2,5-Dimethylbenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one ()
- Position 3 : Thioether-linked 2,5-dimethylbenzyl (vs. oxygen-linked dimethoxybenzyl).
- Core Modification: Thienopyrimidinone (vs. pyrimidinone).
- Key Differences: The thioether linkage increases susceptibility to oxidative metabolism compared to the target’s ether bond.
Substituent Variations at Position 6
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one ()
- Position 6 : Phenyl group (shared with the target).
- Position 2: 5-Amino-3-methylpyrazolyl substituent.
- Key Differences: The amino-pyrazolyl group introduces hydrogen-bonding capacity, which the target lacks. Molecular Weight: 267.29 g/mol (lower than the target’s 322.36 g/mol), suggesting reduced steric bulk.
6-(3-Chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one ()
- Position 6 : 3-Chloro-4-fluorophenyl (vs. unsubstituted phenyl in the target).
- Key Differences :
- Halogen substituents increase electronegativity, enhancing dipole interactions with biological targets.
- Methylthio group at position 2 may improve thiol-mediated reactivity compared to the target’s methoxy substituents.
Heterocyclic Core Modifications
4i and 4j: Coumarin- and Tetrazole-Fused Pyrimidinones ()
- Core Modifications: Coumarin (4i) and tetrazole (4j) moieties fused to the pyrimidinone core.
- Tetrazole enhances metabolic stability and metal-binding capacity, diverging from the target’s simpler structure.
Data Table: Structural and Physicochemical Comparison
Key Research Findings
- Electron-Donating Groups : Methoxy substituents (target) improve metabolic stability compared to methyl groups (), but reduce solubility.
- Halogen Effects : Chloro/fluoro-substituted analogs () show stronger target binding in vitro due to electronegativity but may exhibit higher toxicity.
- Heterocyclic Fusion : Coumarin- and tetrazole-fused derivatives () expand biological functionality but increase synthetic complexity.
生物活性
3-(3,5-Dimethoxybenzyl)-6-phenylpyrimidin-4(3H)-one is a synthetic organic compound belonging to the class of pyrimidinones. Its unique structure, characterized by a dimethoxybenzyl group and a phenyl group attached to a pyrimidinone core, suggests potential biological activities that merit exploration. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of 3-(3,5-dimethoxybenzyl)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. A common method includes the condensation of 3,5-dimethoxybenzylamine with a suitable pyrimidinone precursor under controlled conditions, often using Lewis acid catalysts to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The binding of the compound can modulate enzymatic activity and influence downstream signaling pathways. The exact molecular targets remain to be fully elucidated but are critical for understanding its therapeutic potential.
Cytotoxicity Studies
Cytotoxicity assessments using cell lines such as HaCat (human keratinocytes) and BALB/c 3T3 (murine fibroblasts) have revealed that certain derivatives exhibit selective toxicity profiles. For instance, compounds structurally related to 3-(3,5-dimethoxybenzyl)-6-phenylpyrimidin-4(3H)-one demonstrated lower toxicity in normal cell lines compared to cancerous cells, highlighting their potential for therapeutic applications .
Comparative Analysis
| Compound | Antimicrobial Activity | MIC (µM) | Cytotoxicity |
|---|---|---|---|
| 3g (related derivative) | Active against Pseudomonas aeruginosa and E. coli | 0.21 | Low in HaCat cells |
| Ciprofloxacin | Broad-spectrum antibacterial | Variable | Moderate in normal cells |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of various thiazolopyridine derivatives against clinical strains. The most active compound showed significant inhibition against multiple pathogens with favorable binding interactions in molecular docking studies .
- Cytotoxic Effects : Another investigation into the cytotoxicity of related compounds indicated that while some exhibited high antibacterial activity, they also displayed selective toxicity towards cancer cells over normal cells, suggesting a therapeutic window for further development .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
